molecular formula C22H21ClN2O B11960043 N,N-Dibenzyl-N'-(2-chloro-6-methylphenyl)urea CAS No. 86764-70-7

N,N-Dibenzyl-N'-(2-chloro-6-methylphenyl)urea

Cat. No.: B11960043
CAS No.: 86764-70-7
M. Wt: 364.9 g/mol
InChI Key: YQBYSMFEBKLIFW-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-methylphenyl)-1,1-dibenzylurea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 2-chloro-6-methylphenyl group and two benzyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloro-6-methylphenyl)-1,1-dibenzylurea typically involves the reaction of 2-chloro-6-methylaniline with dibenzyl carbonate in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:

[ \text{2-chloro-6-methylaniline} + \text{dibenzyl carbonate} \rightarrow \text{3-(2-chloro-6-methylphenyl)-1,1-dibenzylurea} ]

Industrial Production Methods

In an industrial setting, the production of 3-(2-chloro-6-methylphenyl)-1,1-dibenzylurea may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-methylphenyl)-1,1-dibenzylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of urea derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea compounds with various functional groups replacing the chloro group.

Scientific Research Applications

3-(2-Chloro-6-methylphenyl)-1,1-dibenzylurea has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-methylphenyl)-1,1-dibenzylurea involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. The inhibition of these kinases can result in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine
  • 2-chloro-6-methylphenyl isocyanate

Uniqueness

3-(2-Chloro-6-methylphenyl)-1,1-dibenzylurea is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

86764-70-7

Molecular Formula

C22H21ClN2O

Molecular Weight

364.9 g/mol

IUPAC Name

1,1-dibenzyl-3-(2-chloro-6-methylphenyl)urea

InChI

InChI=1S/C22H21ClN2O/c1-17-9-8-14-20(23)21(17)24-22(26)25(15-18-10-4-2-5-11-18)16-19-12-6-3-7-13-19/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

YQBYSMFEBKLIFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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